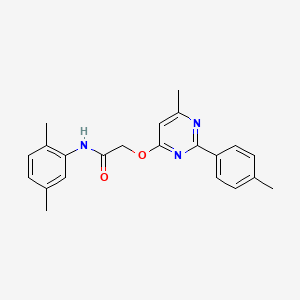

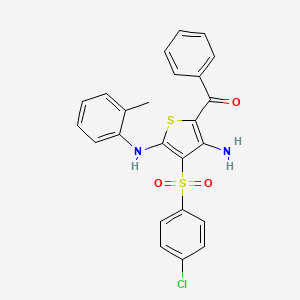

![molecular formula C14H14N2O4 B2997246 (5,11-二氧代-2,3,11,11a-四氢-1H-吡咯并[2,1-c][1,4]苯并二氮杂卓-10(5H)-基)乙酸 CAS No. 206130-86-1](/img/structure/B2997246.png)

(5,11-二氧代-2,3,11,11a-四氢-1H-吡咯并[2,1-c][1,4]苯并二氮杂卓-10(5H)-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid” is a chemical compound that belongs to the class of benzodiazepines . It has a molecular formula of C12H12N2O2 and an average mass of 216.240 .

Synthesis Analysis

The synthesis of this compound has been studied. It was obtained by intramolecular cyclization with CDI of N‐(2‐mercaptobenzoyl)‐L‐proline . This proline was prepared by demethylation of N‐(2‐methylthiobenzoyl)‐L‐proline t‐butyl ester, obtained via the Pummerer rearrangement of the corresponding sulphoxide and successive alkaline hydrolysis .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI string: InChI=1S/C12H12N2O2/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11/h1-2,4-5,10H,3,6-7H2,(H,13,15)/t10-/m0/s1 .

科学研究应用

合成和抗 HIV 活性

新型吡咯并环合苯并噻二氮杂卓乙酸及其衍生物的合成和评估已针对其抗 HIV-1 活性进行了探索。值得注意的是,10,11-二氢吡咯并[1,2-b][1,2,5]苯并噻二氮杂卓-11-乙酸甲酯-5,5-二氧化物和 1,12b-二氢-2H-氮杂环[2,1-d]吡咯并[1,2-b][1,2,5]苯并噻二氮杂卓-2-酮 8,8-二氧化物等衍生物已显示出对 HIV-1 的显着活性,突出了这些化合物在抗 HIV 研究中的潜力(Silvestri 等人,1996)。

DNA 结合行为和细胞毒性

对 DNA 结合抗肿瘤剂 DC-81 及其类似物的 A 环修饰的研究提供了对构效/细胞毒性关系的见解。这项研究不仅增进了对 PBD(吡咯并苯并二氮杂卓)环系 DNA 结合特性的理解,还促进了新型抗癌策略的开发,尽管与 DC-81 相比,结合亲和力或细胞毒性没有观察到改善(Thurston 等人,1999)。

新型合成方法

已经开发出合成吡咯并[1,2-a][1,4]苯并二氮杂卓的新方法,展示了创造这些化合物的创新方法。这些方法涉及 5-(芳基烷基)-4,5-二氢-6H-吡咯并[1,2-a][1,4]苯并二氮杂卓-6-酮的合成,以及它们随后还原为 5-(芳基烷基)-5,6-二氢-4H-吡咯并[1,2-a][1,4]苯并二氮杂卓,扩大了药用化学和药物开发研究人员的工具箱(Schindler 等人,2008)。

精神药理学应用

吡咯并[2,1-c][1,4]苯并二氮杂卓的衍生物已被研究其精神药理学特性,包括它们作为抗焦虑剂的潜力。这些研究为焦虑症和相关疾病的新型治疗剂的开发提供了有希望的途径,为神经精神药理学领域做出了重大贡献(Wright 等人,1978)。

抗肿瘤剂开发

包含吡咯并[2,1-c][1,4]苯并二氮杂卓部分的化合物 SJG-136(NSC 694501)正在作为一种 DNA 互动抗肿瘤剂开发。这项研究强调了该化合物在癌症治疗中的潜力,特别是突出了配制和分析此类反应性化合物时面临的挑战和解决方案(Cheung 等人,2005)。

作用机制

Target of Action

The primary target of this compound is the gamma-aminobutyric acid (GABA) receptor-ionophore complex . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The compound acts as a GABA modulator GABA-A receptors have at least three allosteric sites at which modulators act . The compound increases the opening frequency of gamma-aminobutyric acid-activated chloride channels .

Biochemical Pathways

The compound’s interaction with the GABA receptor-ionophore complex affects the GABAergic neurotransmission pathway . This pathway is responsible for inhibitory neurotransmission in the central nervous system. The downstream effects include changes in neuronal excitability and neurotransmitter release.

Pharmacokinetics

The compound’s lipophilic nature suggests that it may be rapidly taken up by cells and distributed throughout the body .

Result of Action

The compound’s action on the GABA receptor-ionophore complex results in increased inhibitory neurotransmission. This can lead to effects such as sedation, anxiolysis, muscle relaxation, and anticonvulsant activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For example, the compound’s lipophilic nature may allow it to cross the blood-brain barrier more easily, enhancing its efficacy in the central nervous system .

属性

IUPAC Name |

2-(6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c17-12(18)8-16-10-5-2-1-4-9(10)13(19)15-7-3-6-11(15)14(16)20/h1-2,4-5,11H,3,6-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIIRAIAYMHVAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)N(C3=CC=CC=C3C(=O)N2C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

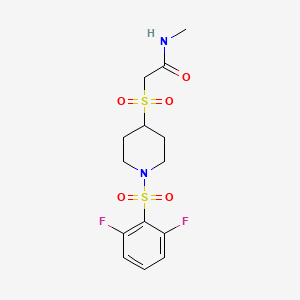

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2997167.png)

![N-(6-(N-butylsulfamoyl)benzo[d]thiazol-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2997174.png)

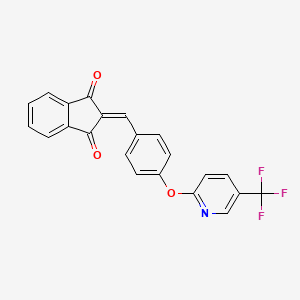

![3'-(3,5-dimethoxyphenyl)-1-(3-fluorobenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2997180.png)

![2-(2,5-dimethylphenoxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2997182.png)

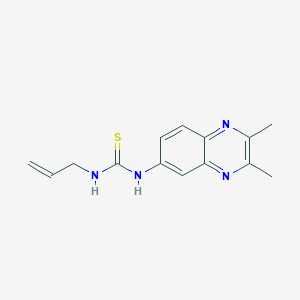

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclohex-3-enecarboxamide](/img/structure/B2997184.png)

![N-(sec-butyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2997185.png)